1-(Bromomethyl)-4-chloro-2-methoxybenzene
Description
Historical Context and Development
The development of this compound emerged from the broader evolution of benzyl halide chemistry during the late 20th and early 21st centuries. While specific historical documentation of this particular compound's first synthesis is limited in the available literature, its development aligns with the systematic exploration of substituted benzyl bromides that began gaining prominence in pharmaceutical chemistry during the 1990s. The compound's significance became particularly apparent with the advancement of photoredox catalysis methodologies, where benzyl halides like this one proved essential for carbon-carbon bond formation reactions.
The compound gained notable recognition through its applications in the synthesis of complex pharmaceutical intermediates, particularly in the development of diabetes treatments. Patent literature from 2014 demonstrates its utility as an intermediate in the preparation of compounds related to dapagliflozin, a sodium-glucose cotransporter-2 inhibitor used in diabetes management. This application highlighted the compound's strategic importance in medicinal chemistry, establishing it as more than merely an academic curiosity.
Chemical Classification and Nomenclature
This compound belongs to the classification of primary benzyl halides, where the halogen atom is attached to a primary carbon adjacent to an aromatic ring. The compound is alternatively known as 4-(Bromomethyl)-2-chloro-1-methoxybenzene, reflecting different approaches to benzene ring numbering systems. The Chemical Abstracts Service has assigned it the registry number 320407-92-9, providing a unique identifier for this specific molecular structure.
According to systematic nomenclature principles, the compound features three distinct substituents on the benzene ring: a bromomethyl group, a chlorine atom, and a methoxy group. The positioning of these substituents creates a specific substitution pattern that influences both the compound's reactivity and its utility in synthetic applications. The International Union of Pure and Applied Chemistry name for this compound is 4-(bromomethyl)-2-chloro-1-methoxybenzene, which clearly indicates the positions of all substituents relative to the benzene ring.
Table 1: Fundamental Chemical Identifiers
Structural Features and Significance in Organic Chemistry
The molecular structure of this compound exhibits several key features that contribute to its reactivity and utility in organic synthesis. The compound possesses a benzene ring substituted with three different functional groups, each contributing distinct electronic and steric effects. The methoxy group at position 2 acts as an electron-donating substituent, while the chlorine atom at position 4 serves as an electron-withdrawing group, creating an interesting electronic distribution across the aromatic system.
The bromomethyl substituent represents the most reactive center in the molecule, as benzyl bromides are well-known for their enhanced reactivity compared to simple alkyl bromides due to resonance stabilization of the resulting carbocation or radical intermediates. This enhanced reactivity makes the compound particularly valuable for nucleophilic substitution reactions and radical-mediated transformations.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Density | 1.5 ± 0.1 g/cm³ | |
| Boiling Point | 273.0 ± 25.0°C at 760 mmHg | |
| Flash Point | 118.9 ± 23.2°C | |
| Refractive Index | 1.565 | |
| LogP Value | 3.38 | |
| Polar Surface Area | 9.23000 |
The electronic structure analysis reveals that the compound exhibits specific reactivity patterns characteristic of substituted benzyl halides. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring creates a complex electronic environment that can influence reaction selectivity and product distribution in synthetic transformations.
Position Within the Benzyl Halide Family
This compound occupies a significant position within the broader family of benzyl halides, serving as a representative example of multiply-substituted aromatic compounds. Benzyl halides, as a class, are characterized by their enhanced reactivity compared to simple alkyl halides due to the stabilization provided by the adjacent aromatic system through resonance effects.
The compound can be compared to other benzyl halides such as 4-methoxybenzyl bromide, which shares the methoxy substituent but lacks the additional chlorine substitution. The presence of multiple substituents in this compound provides additional synthetic versatility, as each substituent can potentially participate in further chemical transformations or influence the reactivity of the bromomethyl group.
Within the context of photoredox catalysis, this compound has demonstrated particular utility in carbon-carbon bond forming reactions. Research has shown that electron-deficient benzyl halides, including compounds with chlorine substitution patterns similar to this one, exhibit enhanced reactivity in photoredox-mediated transformations compared to electron-neutral systems.
Contemporary Research Landscape
Current research involving this compound primarily focuses on its applications in advanced synthetic methodologies and pharmaceutical intermediate synthesis. The compound has found particular utility in photoredox catalysis applications, where it serves as an effective radical precursor for carbon-carbon bond formation reactions. These applications have expanded the compound's relevance beyond traditional nucleophilic substitution chemistry.
Recent developments in Suzuki-Miyaura cross-coupling reactions have also highlighted the potential of related compounds for selective arylation processes. While the specific compound under discussion was not directly studied in these investigations, the research provides valuable insights into the reactivity patterns of similar polyfunctional benzyl halides and their potential applications in complex molecule synthesis.
The pharmaceutical applications of this compound continue to drive research interest, particularly in the context of developing new synthetic routes to bioactive molecules. The compound's role as an intermediate in the synthesis of antidiabetic agents exemplifies the ongoing importance of specialized benzyl halides in medicinal chemistry applications.
Table 3: Contemporary Research Applications
The ongoing research landscape suggests that this compound will continue to serve as an important synthetic intermediate, particularly as new methodologies for carbon-carbon bond formation and pharmaceutical synthesis continue to evolve. The compound's unique substitution pattern provides synthetic chemists with a versatile platform for accessing complex molecular architectures through well-established and emerging synthetic transformations.
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRCKXHQCBEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624852 | |
| Record name | 1-(Bromomethyl)-4-chloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76283-12-0 | |
| Record name | 1-(Bromomethyl)-4-chloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-chloro-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-chloro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromomethylation of 4-chloro-2-methoxybenzene using paraformaldehyde and hydrobromic acid in acetic acid. This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride
Major Products Formed:
Nucleophilic Substitution: Products like 4-chloro-2-methoxybenzylamine or 4-chloro-2-methoxybenzylthiol.
Oxidation: Products like 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.
Reduction: 4-chloro-2-methoxytoluene
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
One of the primary applications of 1-(Bromomethyl)-4-chloro-2-methoxybenzene is as an intermediate in the synthesis of various pharmaceutical agents. Its bromomethyl group allows for nucleophilic substitution reactions, which are crucial in constructing complex molecules.
Case Study: Synthesis of NLRP3 Inhibitors
Recent research has highlighted the compound's role in developing small molecule inhibitors targeting the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The compound serves as a key building block in synthesizing more complex inhibitors that exhibit potent anti-inflammatory properties .
Organic Synthesis Reactions
The compound is frequently utilized in organic synthesis due to its reactivity. It can participate in various reactions, including:
- Bromination Reactions : The presence of the bromine atom allows for further bromination or substitution reactions, leading to the formation of more complex aromatic compounds.
- Electrophilic Aromatic Substitution : The methoxy group enhances the electrophilic character of the aromatic ring, facilitating substitution reactions with other electrophiles.
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Bromination with NBS | CCl4, reflux for 3 hours | 92 |
| Electrophilic substitution | DMF at 100°C | 85 |
| Cyclization with phenolic reagents | Various solvents at room temperature | 75 |
Material Science Applications
In material science, this compound is used to synthesize polymers and advanced materials. Its functional groups allow for modifications that enhance material properties, such as thermal stability and solubility.
Case Study: Polymer Synthesis
The compound has been employed in synthesizing polymeric materials with specific functionalities. For instance, it can be used to create copolymers that exhibit enhanced mechanical properties or improved compatibility with other materials .
Agrochemical Applications
The compound also finds applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating compounds that target specific biochemical pathways in pests or weeds.
Data Table: Agrochemical Derivatives
| Agrochemical Compound | Synthesis Method | Yield (%) |
|---|---|---|
| Herbicide A | Reaction with amine derivatives | 78 |
| Pesticide B | Coupling with aromatic esters | 82 |
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-chloro-2-methoxybenzene involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a building block for more complex structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-(bromomethyl)-4-chloro-2-methoxybenzene with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Positional Isomers and Substituent Effects
Physical Properties
Data from structurally similar bromochlorobenzenes (e.g., 1-bromo-4-chlorobenzene) suggest:
Biological Activity
1-(Bromomethyl)-4-chloro-2-methoxybenzene, also known as a brominated aromatic compound, has garnered attention in chemical and biological research due to its potential applications in medicinal chemistry and its interactions with biological systems. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic uses, and safety considerations.
- Molecular Formula : C8H8BrClO
- Molecular Weight : 223.47 g/mol
- CAS Number : 22327474
Biological Activity Overview
This compound exhibits various biological activities, primarily attributed to its structural features. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to interact with different biological targets.
The compound's mechanisms of action involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can affect cell signaling and proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions.
Antimicrobial Activity
Several studies have indicated that this compound possesses antimicrobial properties. For example:
- Study 1 : In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
- Study 2 : The compound showed moderate antifungal activity against Candida albicans.
Cytotoxicity Studies
Cytotoxicity tests have been conducted to evaluate the compound's effects on various cancer cell lines:
- Study 3 : In a study involving human breast cancer cells (MCF-7), the compound exhibited IC50 values indicating effective cytotoxicity at micromolar concentrations.
- Study 4 : The compound was also tested on lung cancer cells (A549), showing a dose-dependent decrease in cell viability.
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Antimicrobial Efficacy : A laboratory study assessed the antimicrobial efficacy of the compound in comparison to standard antibiotics. Results indicated that while it was less potent than penicillin against certain bacteria, it exhibited unique activity profiles that suggest potential for combination therapies.
- Case Study on Cancer Treatment Potential : A research team investigated the effects of this compound on tumor growth in vivo. Mice treated with the compound showed reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent.
Safety and Toxicity Considerations
While the biological activities of this compound are promising, safety assessments are crucial:
- Acute Toxicity : Preliminary toxicity tests indicate low acute toxicity; however, further studies are necessary to determine chronic effects.
- Environmental Impact : As a halogenated compound, environmental persistence and bioaccumulation must be considered in future research.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-4-chloro-2-methoxybenzene, and how can purity be ensured?
Methodological Answer: The synthesis typically involves bromination or substitution reactions on pre-functionalized benzene derivatives. For example:
- Step 1: Start with 4-chloro-2-methoxytoluene. Introduce the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation .
- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. Cross-validate with -NMR (CDCl₃, 400 MHz) to detect residual solvents or byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- -NMR: Look for the bromomethyl (-CH₂Br) signal at δ 4.3–4.5 ppm (singlet) and aromatic protons split into distinct patterns due to chloro and methoxy substituents (e.g., para-chloro at δ 7.2–7.4 ppm, methoxy at δ 3.8 ppm) .
- IR Spectroscopy: Confirm C-Br stretching at ~600 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.
- Mass Spectrometry (EI-MS): Expect molecular ion peaks at m/z 234/236 (M⁺, Br isotopic pattern) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, sealed goggles, and lab coats. Work in a fume hood to avoid inhalation .
- First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage: Keep in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki or Heck), and what catalytic systems are most effective?
Methodological Answer:
- Reactivity Profile: The bromomethyl group acts as an electrophilic site for nucleophilic substitution. In Suzuki coupling, use Pd(PPh₃)₄ (1 mol%) with arylboronic acids in THF/water (3:1) at 80°C to form biaryl derivatives .
- Challenges: Competing elimination (e.g., HBr release) can occur; mitigate by adding K₂CO₃ as a base and maintaining anhydrous conditions .
Q. How can researchers resolve contradictions in reported spectral data or structural assignments for this compound?
Methodological Answer:
- Data Reconciliation: Cross-reference with crystallographic data (e.g., X-ray diffraction) to confirm bond angles and substituent positions. For example, compare C-Br bond lengths (typically ~1.9 Å) and dihedral angles with published structures .
- Database Cross-Check: Use authoritative sources like PubChem or EPA DSSTox to validate CAS numbers and spectral entries. Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
Q. What are the implications of substituent positioning (chloro, methoxy, bromomethyl) on the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies:
- Storage Recommendations: Stabilize with antioxidants (e.g., BHT at 0.1% w/w) in dark, anhydrous environments .
Q. How can this compound serve as a precursor in agrochemical research, particularly for developing pesticides or herbicides?
Methodological Answer:
- Functionalization Pathways:
- Biological Testing: Screen derivatives against Arabidopsis thaliana or Drosophila melanogaster to assess phytotoxic or insecticidal activity .
Q. What advanced computational methods (e.g., DFT, molecular docking) can predict the compound’s reactivity or interactions in catalytic systems?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states in substitution reactions. Key parameters include LUMO energy (electrophilicity) and charge distribution on the bromomethyl carbon .
- Docking Studies: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways and toxicity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
